REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:12]=[CH:11][CH:10]=[C:9]2[C:5]=1[CH2:6][C:7](=[O:13])[NH:8]2)([O-])=O>CO.[Pd]>[NH2:1][C:4]1[CH:12]=[CH:11][CH:10]=[C:9]2[C:5]=1[CH2:6][C:7](=[O:13])[NH:8]2
|
Name
|
|
Quantity
|
0.889 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C2CC(NC2=CC=C1)=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The suspension is degassed three times
|
Type
|
FILTRATION
|
Details
|
The suspension is filtered through a pad of Celite
|
Type
|
WASH
|
Details
|
the Celite is washed several times with methanol
|
Type
|
CUSTOM
|
Details
|
The methanol from the filtrate is removed by rotary evaporation
|
Type
|
CUSTOM
|
Details
|
The resulting residue is purified via silica gel column chromatography
|
Type
|
CUSTOM
|
Details
|
the solvents removed by rotary evaporation
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C2CC(NC2=CC=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.558 g | |
YIELD: PERCENTYIELD | 76% | |
YIELD: CALCULATEDPERCENTYIELD | 75.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |